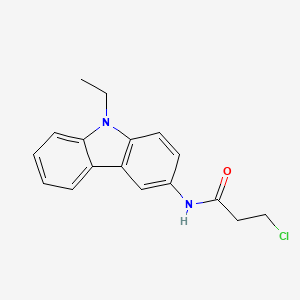

![molecular formula C8H5N3O2 B3164714 Pyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 893723-33-6](/img/structure/B3164714.png)

Pyrido[2,3-b]pyrazine-6-carboxylic acid

Descripción general

Descripción

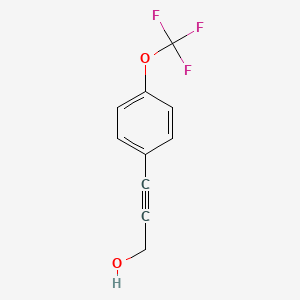

Pyrido[2,3-b]pyrazine-6-carboxylic acid is a chemical compound with the CAS Number: 893723-33-6 . It has a molecular weight of 175.15 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including Pyrido[2,3-b]pyrazine-6-carboxylic acid, involves multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The molecular structure of Pyrido[2,3-b]pyrazine-6-carboxylic acid was analyzed using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . This analysis included nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM), and density of states (DOS) analyses .Physical And Chemical Properties Analysis

Pyrido[2,3-b]pyrazine-6-carboxylic acid is a powder that is stored at room temperature . Its molecular weight is 175.15 . The compound’s dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated .Aplicaciones Científicas De Investigación

Electrochemical DNA Sensing

Pyrido[2,3-b]pyrazine derivatives have been utilized for the first time in electrochemical sensing of DNA . This application is crucial in the field of biochemistry and molecular biology, where accurate and sensitive detection of DNA is required.

Nonlinear Optical Properties

These compounds have shown remarkable contributions towards nonlinear optical (NLO) technological applications . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds nonlinearly to the electric field E of the light.

Biological Activity

Pyrido[2,3-b]pyrazine derivatives have demonstrated significant biological activity . They have been used in vitro for antioxidant and antiurease activity .

Inhibition of PI3K Isozymes

The heterocyclic compounds with a pyrido[2,3-b]pyrazine core have been shown to exhibit selective inhibition of PI3K isozymes . This has potential therapeutic applications, particularly in the treatment of cancer.

Treatment of Myocardial Infarction

These compounds have also been explored for treating myocardial infarction . Myocardial infarction, commonly known as a heart attack, occurs when blood flow decreases or stops to a part of the heart, causing damage to the heart muscle.

Dipeptidyl Peptidase IV Inhibitors

Pyrido[2,3-b]pyrazine derivatives have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . Dipeptidyl peptidase-4 inhibitors are a class of oral hypoglycemics that block DPP-4.

Fluorescent Materials for Display Applications

A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This has crucial implications for cost-effective multicolor display applications.

Antimicrobial, Antifungal, and Antiviral Activities

Pyrrolo[1,2-a]pyrazine derivatives, which are related to pyrido[2,3-b]pyrazine, have exhibited more antibacterial, antifungal, and antiviral activities . This suggests that pyrido[2,3-b]pyrazine derivatives may also have potential in these areas.

Safety and Hazards

The safety information for Pyrido[2,3-b]pyrazine-6-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

Similar compounds have been utilized in electrochemical sensing of dna , suggesting potential interactions with nucleic acids.

Mode of Action

It’s known that the compound has remarkable contributions towards nonlinear optical (nlo) applications . This suggests that the compound may interact with its targets in a way that alters their optical properties.

Biochemical Pathways

The compound’s use in electrochemical dna sensing suggests it may interact with pathways involving DNA synthesis or repair.

Result of Action

Its use in electrochemical dna sensing suggests it may have an impact on cellular processes involving DNA.

Propiedades

IUPAC Name |

pyrido[2,3-b]pyrazine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-8(13)6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBUKUYGYYLBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=CN=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrido[2,3-b]pyrazine-6-carboxylic acid | |

CAS RN |

893723-33-6 | |

| Record name | Pyrido[2,3-b]pyrazine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893723-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pyrido[2,3-b]pyrazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)

![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)

![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)

![Ethyl 4-chloro-6,8-dihydrofurano[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)

![(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3164734.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)